Nickel(II) sulfamate tetrahydrate

Descripción general

Descripción

Nickel(II) sulfamate tetrahydrate is a chemical compound with the linear formula Ni(SO3NH2)2 · 4H2O . It has a molecular weight of 322.93 .

Molecular Structure Analysis

The molecular structure of Nickel(II) sulfamate tetrahydrate is represented by the formula Ni(SO3NH2)2 · 4H2O . The compound has a molecular weight of 322.93 .Physical And Chemical Properties Analysis

Nickel(II) sulfamate tetrahydrate is a solid compound . It has a molecular weight of 322.93 and its molecular formula is H12N2NiO10S2 .Aplicaciones Científicas De Investigación

Electroplating

Nickel(II) sulfamate tetrahydrate: is widely used in electroplating processes . It serves as a source of nickel ions in electroplating baths, where it helps to deposit nickel onto metal surfaces. This application is crucial for creating corrosion-resistant coatings on various metals, enhancing their durability and appearance.

Surface Treatment

In surface treatment, Nickel(II) sulfamate tetrahydrate is employed to alter the surface properties of metals . This includes improving surface hardness, preparing metal surfaces for further processing, and modifying electrical conductivity. It’s an essential step in manufacturing components for electronics and precision engineering.

Metal Coloring

The compound is also used in metal coloring applications . By adjusting the electroplating parameters, a range of colors can be imparted to metal surfaces. This is particularly useful in decorative applications, jewelry making, and artistic installations.

Catalyst in Organic Synthesis

Nickel(II) sulfamate tetrahydrate: can act as a catalyst in organic synthesis . It’s involved in the synthesis of α-aminophosphonates, which are compounds with significant pharmaceutical applications. The compound facilitates condensation reactions that are otherwise challenging to achieve.

Synthesis of Nickel Complexes

The compound is instrumental in the synthesis of various nickel complexes . These complexes have diverse applications, including as catalysts in chemical reactions, in materials science for creating novel materials, and in analytical chemistry for detecting specific molecules.

Electroless Plating

Nickel(II) sulfamate tetrahydrate: finds use in electroless plating solutions . Unlike electroplating, electroless plating doesn’t require an external electric current, making it suitable for coating non-conductive surfaces or achieving uniform thickness over complex geometries.

Research and Development

In R&D, Nickel(II) sulfamate tetrahydrate is used for developing new electroplating techniques and formulations . Researchers utilize it to explore innovative applications of nickel plating, such as in nanotechnology and advanced electronics.

Safety and Hazards

Nickel(II) sulfamate tetrahydrate is classified as harmful if swallowed or inhaled, and it may cause an allergic skin reaction . It can cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Nickel(II) sulfamate tetrahydrate is primarily used as a biochemical assay reagent . It is a type of biological material or organic compound that is widely used in life science research . .

Mode of Action

As a biochemical assay reagent, it may interact with various biological targets to facilitate certain biochemical reactions

Biochemical Pathways

As a biochemical assay reagent, it may be involved in various biochemical pathways depending on the specific assay .

Result of Action

As a biochemical assay reagent, its effects would depend on the specific assay and biological targets .

Action Environment

The action, efficacy, and stability of Nickel(II) sulfamate tetrahydrate can be influenced by various environmental factors. For instance, it should be stored at 4°C in a sealed container, away from moisture, to maintain its stability . The specific environmental conditions required for its action and efficacy would depend on the specific assay and biological targets.

Propiedades

IUPAC Name |

nickel(2+);disulfamate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3NO3S.Ni.4H2O/c2*1-5(2,3)4;;;;;/h2*(H3,1,2,3,4);;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRHHNYLWVQULI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

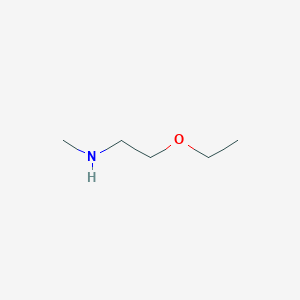

NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.O.O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N2NiO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel(II) sulfamate tetrahydrate | |

CAS RN |

124594-15-6 | |

| Record name | Nickel sulfamate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124594156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfamate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)